1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)-
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Overview
Description
. This compound is characterized by its cyclohexene ring structure with an isopropyl group and an aldehyde functional group.
Preparation Methods
The synthesis of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- can be achieved through various synthetic routes. One common method involves the oxidation of p-menthane derivatives. Industrial production methods often utilize catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives.
Scientific Research Applications
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their function. This interaction can affect various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)- can be compared with other similar compounds such as:
Perillaldehyde: Another cyclohexene derivative with similar structural features but different functional groups.
Citral: A compound with a similar aldehyde group but a different ring structure.
Menthone: A related compound with a ketone functional group instead of an aldehyde.
These comparisons highlight the unique structural and functional properties of 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethyl)-, (4S)-, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
23963-70-4 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(4S)-4-propan-2-ylcyclohexene-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c1-8(2)10-5-3-9(7-11)4-6-10/h3,7-8,10H,4-6H2,1-2H3/t10-/m1/s1 |
InChI Key |
AEVLWICMAHGAMS-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)[C@H]1CCC(=CC1)C=O |
Canonical SMILES |
CC(C)C1CCC(=CC1)C=O |
Origin of Product |
United States |
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